molecular formula C12H14O2 B12988016 2-(Allyloxy)-4,6-dimethylbenzaldehyde

2-(Allyloxy)-4,6-dimethylbenzaldehyde

Cat. No.: B12988016
M. Wt: 190.24 g/mol
InChI Key: IFEPDTDHGULLJC-UHFFFAOYSA-N
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Description

2-(Allyloxy)-4,6-dimethylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features an allyloxy group attached to the benzene ring, along with two methyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-4,6-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the allylation of 4,6-dimethylbenzaldehyde. The reaction typically requires the use of an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Allyloxy)-4,6-dimethylbenzoic acid.

    Reduction: 2-(Allyloxy)-4,6-dimethylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allyloxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyloxy group can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allyloxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both the allyloxy and dimethyl groups, which confer distinct chemical properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,4-dimethyl-6-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C12H14O2/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h4,6-8H,1,5H2,2-3H3

InChI Key

IFEPDTDHGULLJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC=C)C=O)C

Origin of Product

United States

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